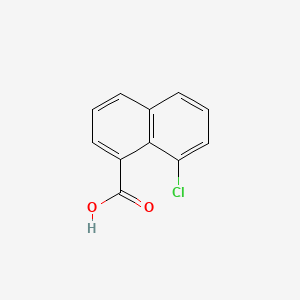

8-Chloro-1-naphthoic acid

Vue d'ensemble

Description

8-Chloro-1-naphthoic acid is a compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of this compound has been described in various studies . One method involves the treatment of 1,8-naphthalic anhydride with anhydro-8-hydroxymercuri-1-naphthoic acid and 8-chloromercuri-1-naphthoic acid using elemental halogen . Another method involves the reaction of anhydro acid with N-chlorosuccinimide or 1,3-dichloro-5,5-dimethylhydantoin .Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene ring substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 1st position .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 206.63 . The compound has a melting point of 171.5°C and a boiling point of 296.74°C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methodology : The synthesis of 8-Chloro-1-naphthoic acid has been a subject of interest due to its applications in chemical research. The synthesis process from 1,8-naphthalic anhydride involves steps like reflux with NaOH, mercuriation, and treatment with elemental halogens. A reliable method for its preparation involves careful control of reaction conditions and temperatures, as it is thermally unstable (Chen, Smith, & Huffman, 2010).

Chemical Interactions and Reactivity

- Reactivity with Other Compounds : The reactivity of 1-naphthoic acid derivatives, like this compound, in different chemical environments has been a topic of interest. For instance, the study of naphthoic acids in various solvents, and their interactions with different groups, provides insight into their potential applications in organic chemistry and material sciences. The behavior of these acids in different conditions helps in understanding their utility in various chemical processes (Saritemur et al., 2016).

Applications in Microbiology and Biodegradation

- Biodegradation by Microorganisms : The degradation of naphthenic acids, including derivatives like this compound, by microorganisms such as Rhodococcus aetherivorans BCP1, has been observed. This degradation process is crucial for understanding the environmental impact of such compounds and their potential bioremediation applications. The study of microbial interactions with naphthenic acids provides insights into the pathways and mechanisms of biodegradation, which can be leveraged for environmental cleanup processes (Presentato et al., 2018).

Mécanisme D'action

Mode of Action

It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it is challenging to summarize the biochemical pathways affected by 8-Chloro-1-naphthoic acid. Given its structural similarity to other naphthoic acids, it may influence pathways related to cellular metabolism, signal transduction, or gene expression .

Pharmacokinetics

Like other similar compounds, it is likely absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Given its potential interactions with various targets, it may have diverse effects on cellular processes .

Propriétés

IUPAC Name |

8-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELFKSVWJYNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196489 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-00-2 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

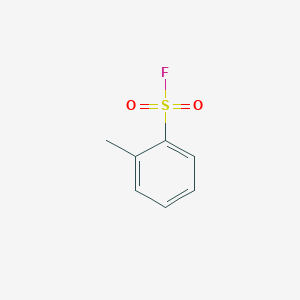

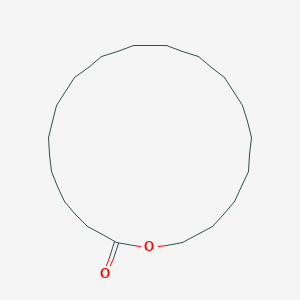

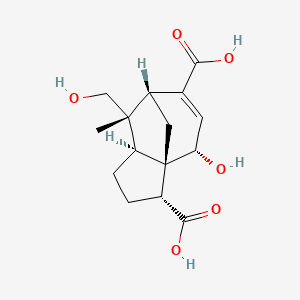

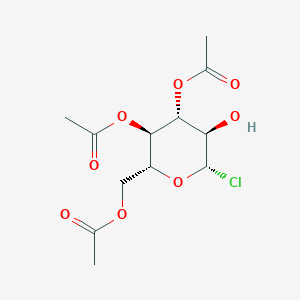

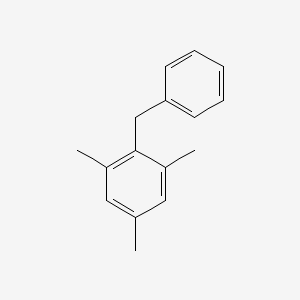

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.